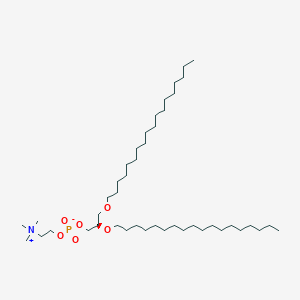

18:0 Diether PC

描述

属性

IUPAC Name |

[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJCLFLKMGEIY-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H92NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 18:0 Diether PC, a synthetic, non-hydrolyzable ether lipid. Its unique stability against chemical and enzymatic degradation makes it a valuable tool in various research and pharmaceutical applications, particularly in the construction of robust liposomal delivery systems and as a stable component in model membranes for biophysical studies.

Core Concepts: Chemical Identity and Physicochemical Properties

This compound, systematically named 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, is a saturated diether glycerophospholipid. Unlike naturally prevalent phospholipids which possess ester linkages, this compound features ether bonds connecting the two 18-carbon alkyl chains to the glycerol backbone. This fundamental structural difference is the primary determinant of its enhanced stability.

| Property | Value | Reference |

| Systematic Name | 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine | [1] |

| Synonyms | PC(18:0e/18:0e) | [2] |

| CAS Number | 1188-85-8 | [1] |

| Molecular Formula | C44H92NO6P | [2] |

| Molecular Weight | 762.178 g/mol | [2] |

| Percent Composition | C: 69.34%, H: 12.17%, N: 1.84%, O: 12.59%, P: 4.06% | [2] |

| Physical State | Powder | |

| Purity | >99% | [2] |

| Storage Temperature | -20°C |

Biological Significance and Applications

The primary biological significance of this compound in a research and development context stems from its exceptional stability. The ether linkages are resistant to hydrolysis by phospholipases, enzymes that cleave the ester bonds in conventional phospholipids. This property makes it an ideal building block for creating highly stable liposomes, often referred to as archaeosomes, which can withstand harsh conditions and have a longer shelf-life.[3]

Due to this stability, this compound has found applications in several key areas:

-

Drug Delivery Systems: Liposomes formulated with this compound exhibit reduced leakage of encapsulated contents and enhanced stability in biological fluids.[3] This makes them promising vehicles for the controlled release and targeted delivery of therapeutic agents.

-

Model Membranes: In biophysical studies, this compound is used to create artificial membranes that are not susceptible to enzymatic degradation. This allows researchers to investigate membrane properties and protein-lipid interactions in a controlled environment.

-

Assay Development: Its non-hydrolyzable nature makes it a useful negative control or substrate component in enzymatic assays, such as those for phospholipase activity.[1]

While some ether lipids are precursors to signaling molecules like platelet-activating factor (PAF), there is currently no substantial evidence to suggest that this compound itself is a direct modulator of specific signaling pathways. Its primary role is as a stable structural lipid. The inclusion of ether lipids in cellular membranes is known to influence the organization and stability of lipid raft microdomains, which are critical hubs for cellular signaling.

Experimental Protocols and Methodologies

Liposome Preparation using this compound

A common method for preparing liposomes containing this compound is through the thin-film hydration technique followed by extrusion. This method allows for the formation of unilamellar vesicles of a defined size.

Methodology:

-

Lipid Film Formation:

-

This compound and other lipid components (e.g., cholesterol, PEGylated lipids) are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[3]

-

The organic solvent is then removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to create a thin, uniform lipid film on the inner surface.

-

The flask is placed under a high vacuum for at least one hour to remove any residual solvent.[3]

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The buffer should contain the molecule to be encapsulated, if applicable.

-

The hydration process is typically carried out at a temperature above the phase transition temperature of the lipid mixture.

-

-

Vesicle Sizing (Extrusion):

-

The resulting suspension of multilamellar vesicles (MLVs) is subjected to multiple freeze-thaw cycles to enhance encapsulation efficiency.

-

To obtain unilamellar vesicles of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated multiple times (typically 10-20 passes) to ensure a narrow size distribution.

-

Calcein Leakage Assay for Liposome Stability

This assay is a common method to assess the integrity and permeability of liposome membranes. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration inside the liposomes. Leakage of calcein into the surrounding buffer results in its dilution and a corresponding increase in fluorescence.

Methodology:

-

Preparation of Calcein-Loaded Liposomes:

-

Liposomes containing this compound are prepared as described above, with the hydration buffer containing a high concentration of calcein (e.g., 50-100 mM).

-

After extrusion, the unencapsulated calcein is removed from the liposome suspension by size exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Fluorescence Measurement:

-

The purified calcein-loaded liposomes are diluted in a cuvette with the desired buffer.

-

The baseline fluorescence (F₀) is measured using a fluorometer (excitation ~495 nm, emission ~515 nm).

-

To measure the maximum fluorescence (F_max), a lytic agent (e.g., Triton X-100) is added to the liposome suspension to completely disrupt the vesicles and release all encapsulated calcein.

-

The fluorescence is monitored over time, and the percentage of calcein leakage is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at a given time point.

-

Synthesis of this compound

Concluding Remarks

This compound is a valuable synthetic lipid for researchers in drug delivery and membrane biophysics. Its defining characteristic is its stability, which is conferred by the ether linkages that are resistant to chemical and enzymatic hydrolysis. This allows for the creation of robust liposomal formulations and stable model membranes. While a direct role in cell signaling has not been established, its use as a stable structural component in artificial membranes provides a reliable platform for studying various biological processes. The experimental protocols detailed in this guide provide a starting point for the practical application of this compound in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine: Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, a saturated diether phosphocholine lipid. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, role in cellular signaling, and relevant experimental methodologies.

Core Structure and Physicochemical Properties

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine is a glycerophospholipid characterized by a glycerol backbone with octadecyl (C18:0) chains attached at the sn-1 and sn-2 positions via ether linkages. The sn-3 position is esterified with a phosphocholine head group. The ether linkages, as opposed to the more common ester linkages found in diacylphospholipids, confer unique chemical and physical properties, including increased stability against chemical and enzymatic hydrolysis.

Molecular Structure

The structure consists of a chiral glycerol backbone, two saturated C18 alkyl chains, and a polar phosphocholine head group. The "sn" designation refers to the stereospecific numbering of the glycerol carbons, indicating a specific stereoisomer.

Physicochemical Data

Quantitative data for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine and related compounds are summarized below. Due to the limited availability of experimental data for this specific diether lipid, computed values and data from structurally similar lipids are included for comparison.

| Property | 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (Computed) | 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso form, Experimental/Computed)[1] | 1,2-distearoyl-sn-glycero-3-phosphocholine (Diacyl analog, Experimental) |

| Molecular Formula | C₄₁H₈₆NO₆P | C₂₆H₅₆NO₆P | C₄₄H₈₈NO₈P |

| Molecular Weight ( g/mol ) | 704.1 | 509.7 | 790.1 |

| Physical Description | Solid | White to almost white powder/crystal | |

| Melting Point (°C) | 236 (lit.) | ||

| Solubility | Soluble in chloroform |

Role in Cellular Signaling and Lipid Rafts

Ether lipids, including 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, are integral components of cellular membranes and are particularly enriched in specialized microdomains known as lipid rafts. These rafts are dynamic assemblies of lipids and proteins that serve as platforms for cellular signaling. The presence of ether lipids in these domains influences membrane fluidity and protein trafficking, thereby regulating a variety of cellular processes.

PI3K/Akt Signaling Pathway

Ether-linked lipids have been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Some ether lipids can influence the activation of Akt by affecting its recruitment to the plasma membrane, a process that is dependent on the products of PI3K.

Lipid Raft Signaling Platform

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, with its saturated alkyl chains, is thought to preferentially partition into the ordered environment of lipid rafts. Within these domains, it can influence the conformation and activity of raft-associated proteins, such as receptors and signaling molecules, thereby modulating downstream signal transduction.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine.

Analysis by HPLC-Mass Spectrometry

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of ether lipids.

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

-

Chromatographic Separation:

-

Column: A silica-based column (e.g., LiChrosphere 100 Diol) is suitable for normal-phase HPLC to separate phospholipid classes.

-

Mobile Phase: A gradient of n-hexane/2-propanol/acetic acid and 2-propanol/water/acetic acid, both containing triethylamine, can be employed.

-

Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern provides information on the head group and the alkyl chains. In positive ion mode, a characteristic fragment at m/z 184 corresponds to the phosphocholine headgroup.

-

Liposome Preparation and Characterization

Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as model membranes and in drug delivery.

Methodology:

-

Lipid Film Hydration:

-

Dissolve 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (and other lipids if preparing a mixed system) in chloroform in a round-bottom flask.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically carried out at a temperature above the phase transition temperature of the lipid.

-

-

Characterization:

-

Size and Polydispersity: Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

-

Zeta Potential: Measure the surface charge of the liposomes, which is an indicator of their stability.

-

Morphology: Visualize the liposomes using techniques such as cryo-electron microscopy (cryo-EM).

-

Studying Lipid-Protein Interactions

Understanding the interaction of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine with proteins is crucial for elucidating its biological functions.

Methodology:

-

Protein-Lipid Overlay Assay:

-

Spot serial dilutions of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine onto a nitrocellulose membrane.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with a solution containing the protein of interest.

-

Wash the membrane and detect the bound protein using a specific antibody and a suitable detection system (e.g., chemiluminescence).

-

-

Liposome Co-sedimentation Assay:

-

Prepare liposomes containing 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine.

-

Incubate the liposomes with the protein of interest.

-

Centrifuge the mixture at high speed to pellet the liposomes.

-

Analyze the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein that has bound to the liposomes.

-

This guide provides a foundational understanding of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, highlighting its structural uniqueness and biological relevance. The detailed methodologies offer practical approaches for its investigation in a research and development setting.

References

An In-depth Technical Guide to the Chemical Properties of 18:0 Diether PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctadecyl-sn-glycero-3-phosphocholine, commonly known as 18:0 Diether PC, is a saturated diether phospholipid that has garnered significant attention in the fields of drug delivery and membrane biophysics. Its unique chemical structure, characterized by two C18 alkyl chains linked to the glycerol backbone via ether bonds, imparts exceptional stability and resistance to chemical and enzymatic degradation. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant experimental workflows.

Core Chemical Properties

This compound is a synthetic glycerophospholipid distinguished by the presence of ether linkages at the sn-1 and sn-2 positions of the glycerol backbone, in contrast to the ester linkages found in naturally occurring phospholipids. This fundamental structural difference is the primary determinant of its unique chemical properties.

General Properties

| Property | Value | Reference |

| Chemical Name | 1,2-dioctadecyl-sn-glycero-3-phosphocholine | [1][2] |

| Synonym(s) | This compound, PC(18:0e/18:0e) | [1][2] |

| Molecular Formula | C44H92NO6P | [1][2] |

| Molecular Weight | 762.18 g/mol | [3] |

| Physical State | Powder | [1][2] |

| Purity | >99% | [2] |

| Storage | -20°C | [2] |

| Stability | 1 year at -20°C | [2] |

Structural Characteristics

The defining feature of this compound is the presence of two saturated 18-carbon alkyl chains connected to the glycerol moiety through ether bonds. This structure is analogous to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), with the critical exception of the linkage type. The ether bond is significantly more resistant to cleavage by hydrolysis than the ester bond, which has profound implications for the stability of this lipid.

Solubility

Thermal Properties

A precise melting point or phase transition temperature (Tm) for this compound is not consistently reported in publicly available literature. However, the thermal behavior of analogous lipids provides valuable context. The ester-linked counterpart, DSPC (18:0 PC), has a phase transition temperature of approximately 55°C.[9][10] It is generally observed that the phase transition temperatures of diether phospholipids are similar to their diacyl counterparts.

Key Chemical Stability

The paramount chemical property of this compound is its exceptional stability, which stems from the non-hydrolyzable nature of the ether linkages.

Resistance to Hydrolysis

Unlike ester-containing phospholipids, this compound is not susceptible to hydrolysis over a wide range of acidic and alkaline pH conditions.[11] This makes it an ideal component for formulations that may be exposed to environments that would typically degrade ester-based lipids.

Enzymatic Stability

A significant advantage of this compound is its resistance to enzymatic degradation by phospholipases.[11] Phospholipase A2 (PLA2), for instance, specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids.[11] The absence of this ester linkage in this compound renders it a non-substrate for this class of enzymes. This property is particularly valuable for in vivo applications where enzymatic degradation can limit the bioavailability and efficacy of lipid-based drug delivery systems.

Oxidative Stability

The saturated nature of the octadecyl chains in this compound confers a high degree of oxidative stability.[11] Unlike unsaturated phospholipids which are prone to oxidation at their double bonds, the fully saturated alkyl chains of this compound are chemically inert to oxidative processes.

Experimental Protocols

Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of this compound using the thin-film hydration method followed by extrusion.

Methodology:

-

Lipid Film Formation:

-

Dissolve this compound in chloroform or a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask.[6][7]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7] The water bath temperature should be maintained above the phase transition temperature of the lipid.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The volume of the buffer should be sufficient to achieve the desired final lipid concentration.[7]

-

The hydration process should be carried out at a temperature above the phase transition temperature of this compound.

-

Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be achieved by gentle swirling or vortexing.[6]

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion.[6]

-

Load the MLV suspension into an extruder pre-heated to a temperature above the lipid's phase transition temperature.

-

Pass the suspension repeatedly (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Assay for Phospholipase A2 Resistance

This protocol provides a method to demonstrate the resistance of this compound to hydrolysis by phospholipase A2 (PLA2) using a titrimetric assay.

Methodology:

-

Substrate Preparation:

-

Prepare a lipid emulsion of the control substrate, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), in a suitable buffer (e.g., Tris-HCl with CaCl2).

-

Prepare a separate emulsion of the test substrate, this compound, under identical conditions.

-

-

Enzyme Assay:

-

The assay is performed using an automatic titrator or a pH meter at a constant temperature (e.g., 25°C) and pH (e.g., 8.9).[11]

-

Add the substrate emulsion to the reaction vessel.

-

Initiate the reaction by adding a known amount of PLA2 enzyme solution.

-

The hydrolysis of the ester bond in the control substrate releases a fatty acid, causing a decrease in pH. The titrator adds a standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the enzyme activity.[12]

-

Monitor the reaction with the this compound substrate. The absence of a significant rate of NaOH addition indicates the resistance of the diether lipid to PLA2 hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of fatty acid release for the control substrate from the titration data.

-

Compare this rate to the negligible rate observed for this compound to confirm its non-hydrolyzable nature.

-

Signaling Pathways

Current research indicates that this compound primarily serves as a structural component in lipid-based formulations rather than a direct participant in cellular signaling pathways. Its exceptional stability makes it a valuable tool for creating robust drug delivery vehicles, such as liposomes and lipid nanoparticles, that can protect their cargo from degradation and control its release. The inert nature of the ether bonds prevents the generation of lipid second messengers that can arise from the enzymatic breakdown of ester-containing phospholipids.

Conclusion

This compound possesses a unique set of chemical properties, dominated by its exceptional stability, that make it a highly valuable tool for researchers, scientists, and drug development professionals. Its resistance to hydrolytic, enzymatic, and oxidative degradation allows for the formulation of robust and long-circulating drug delivery systems. The experimental protocols provided in this guide offer a framework for the preparation and characterization of this compound-based formulations. As the demand for more stable and effective drug delivery platforms continues to grow, the importance of well-characterized, non-hydrolyzable lipids like this compound is set to increase.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. This compound купить, цены на сайте! [dv-expert.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine), a saturated diether phospholipid. Ether lipids, such as this compound, are characterized by an ether linkage at the sn-1 and sn-2 positions of the glycerol backbone, which imparts significant chemical stability against hydrolysis compared to their ester-linked counterparts. This property makes them valuable tools in the development of robust liposomal drug delivery systems and as components of model membranes for biophysical studies. This document details the physicochemical properties of this compound, provides established experimental protocols for the preparation and characterization of liposomes incorporating this lipid, and explores its role in cellular signaling, primarily through its influence on the structure and function of lipid rafts.

Physicochemical Properties

This compound is a synthetic, non-hydrolyzable analog of dipalmitoylphosphatidylcholine (DPPC). Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, DOPC (Diether) | |

| Molecular Formula | C₄₄H₉₂NO₆P | |

| Molecular Weight | 762.18 g/mol | |

| Physical State | Powder | |

| Storage Temperature | -20°C |

Experimental Protocols

Preparation of Liposomes using Thin-Film Hydration Followed by Extrusion

The thin-film hydration method is a widely used technique for the preparation of liposomes. This protocol describes the formation of unilamellar vesicles of a desired size.[1][2][3][4][5]

Materials:

-

This compound and other desired lipids (e.g., cholesterol)

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder device

-

Polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any other lipids in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

-

Gradually reduce the pressure to create a vacuum, allowing the organic solvent to evaporate. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipids.

-

Agitate the flask to hydrate the lipid film. This can be done by gentle shaking or vortexing, which will lead to the formation of multilamellar vesicles (MLVs).[5]

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 10-20 passes). This process reduces the lamellarity and size of the vesicles, resulting in a population of large unilamellar vesicles (LUVs) with a defined diameter.

-

Characterization of Liposomes

2.2.1. Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of particles in a suspension.[6][7][8][9]

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including temperature and scattering angle.

-

Perform the measurement to obtain the hydrodynamic diameter and the polydispersity index (PDI) of the liposomes. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]

2.2.2. Thermotropic Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For liposomes, DSC can determine the phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like state to a fluid-like state.

Procedure:

-

Prepare a concentrated sample of the liposome suspension.

-

Accurately weigh a small amount of the liposome suspension into a DSC pan. An equal amount of the hydration buffer is placed in a reference pan.

-

Seal the pans and place them in the DSC instrument.

-

Program the instrument to heat the sample at a controlled rate over a desired temperature range that encompasses the expected phase transition.

-

The resulting thermogram will show an endothermic peak at the phase transition temperature (Tm) of the liposomal lipids.

Role in Cellular Signaling: The Lipid Raft Platform

This compound, due to its saturated alkyl chains and stable ether linkages, is thought to play a significant structural role in cellular membranes, particularly within specialized microdomains known as lipid rafts. These rafts are dynamic assemblies enriched in cholesterol and sphingolipids that serve as platforms for the organization of signaling proteins.[10][11][12][13] The incorporation of non-hydrolyzable lipids like this compound can enhance the stability of these domains, thereby influencing the signaling pathways that are initiated or modulated within them.[14]

The diagram below illustrates a simplified model of a lipid raft and the putative role of this compound in its structure and function.

Caption: Model of a lipid raft illustrating the structural role of this compound.

In this model, the saturated alkyl chains of this compound, along with cholesterol and sphingolipids, contribute to a more tightly packed and ordered lipid environment (the liquid-ordered phase) compared to the surrounding membrane, which is rich in unsaturated phospholipids (the liquid-disordered phase).[15] This organization facilitates the colocalization of signaling receptors and downstream effector proteins, thereby enhancing the efficiency of signal transduction. The chemical stability of the ether linkages in this compound makes it resistant to enzymatic degradation, which may contribute to the longevity and stability of these signaling platforms.[16]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Drug Delivery: The enhanced stability of liposomes formulated with this compound makes them promising carriers for drugs that require a long circulation time or are intended for delivery to environments with high enzymatic activity.

-

Model Membranes: As a non-hydrolyzable lipid, this compound is an excellent component for creating stable model membranes to study lipid-protein interactions, membrane permeability, and the biophysical properties of lipid bilayers.

-

Lipid Raft Research: The use of this compound in model raft-forming lipid mixtures allows researchers to investigate the structural requirements for raft formation and the influence of raft stability on the function of embedded proteins.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its resistance to hydrolysis, provide a significant advantage in the formulation of stable liposomal systems and in the construction of robust model membranes. Understanding the experimental protocols for its use and its structural role in modulating cellular signaling platforms like lipid rafts is crucial for leveraging its full potential in advancing biomedical research and therapeutic development.

References

- 1. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]

- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 10. Structure and function of membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid raft - Wikipedia [en.wikipedia.org]

- 14. The Stability of Lipid Rafts-Like Micro-Domains Is Dependent on the Available Amount of Cholesterol [file.scirp.org]

- 15. Assessing the Nature of Lipid Raft Membranes | PLOS Computational Biology [journals.plos.org]

- 16. Editorial: Effects of Membrane Lipids on Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ether Lipids in Cell Membrane Architecture and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted functions of ether lipids, delving into their structural contributions to membrane integrity, their emerging roles in complex signaling cascades, and their implications in various pathological states, including cancer and ferroptosis.[4][5][6] Detailed experimental protocols for the extraction, quantification, and functional analysis of ether lipids are presented, alongside quantitative data on their distribution. Furthermore, this guide employs Graphviz visualizations to elucidate key metabolic and signaling pathways, offering a valuable resource for researchers and professionals in drug development seeking to understand and target ether lipid metabolism.

Introduction to Ether Lipids

Glycerophospholipids are fundamental constituents of cellular membranes, typically featuring fatty acids ester-linked to the glycerol backbone. Ether lipids deviate from this common structure by possessing an alkyl or alkenyl group attached at the sn-1 position via an ether bond.[2][4][7] This seemingly subtle structural modification imparts profound effects on their physicochemical properties and biological functions.[4][5] The two primary subclasses of ether phospholipids are:

-

Plasmanyl lipids: Contain a saturated alkyl chain linked by an ether bond at the sn-1 position.

-

Plasmenyl lipids (Plasmalogens): Feature an α,β-unsaturated vinyl ether linkage at the sn-1 position.[1]

Plasmalogens are the most prevalent type of ether lipids in mammals, constituting a significant portion of the phospholipids in various tissues.[1][3] For instance, they account for up to 70% of the ethanolamine glycerophospholipids in the myelin sheath and nearly 30-40% of choline glycerophospholipids in human heart tissue.[1]

Core Functions of Ether Lipids in Cell Membranes

The unique chemical nature of the ether linkage endows these lipids with distinct functions that are critical for cellular homeostasis.

Structural Roles in Membrane Dynamics

Ether lipids are crucial for the structural integrity and fluidity of cell membranes.[3] The absence of a carbonyl group at the sn-1 position allows for a more compact arrangement of the lipid molecules, leading to the formation of more ordered and rigid membrane domains.[8][9] This property is vital for processes such as:

-

Membrane Fusion: Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar inverted hexagonal structures, which facilitates membrane fusion events essential for vesicular transport and neurotransmission.[4][5][7][10]

-

Lipid Raft Organization: They are important for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[2][4][5] Disruption of ether lipid synthesis leads to aberrant lipid raft formation.[2]

-

Modulation of Membrane Fluidity: By influencing the packing of phospholipids, ether lipids contribute to the overall fluidity and permeability of the cell membrane.[3]

Involvement in Cell Signaling

Ether lipids are not merely structural components; they are also active participants in a variety of signaling pathways.

-

Second Messenger Precursors: Specific phospholipases can act on ether lipids to release signaling molecules like arachidonic acid, which are precursors for eicosanoids.[11]

-

Platelet-Activating Factor (PAF): PAF, a potent signaling molecule involved in inflammatory responses, is an ether lipid.[12] Its precursors, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), also possess signaling properties.[12]

-

Modulation of Protein Kinase C (PKC): Some synthetic ether lipid analogs have been shown to inhibit PKC, a key enzyme in many signal transduction pathways.[11][13]

Antioxidant Defense

Plasmalogens, with their vinyl ether bond, are potent endogenous antioxidants.[1][4][5] This bond is highly susceptible to oxidation by reactive oxygen species (ROS), thereby protecting other lipids and proteins within the membrane from oxidative damage.[14][15] This antioxidant function is crucial in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.[1][16] The oxidation of the vinyl ether bond does not generate products that propagate lipid peroxidation, effectively terminating the oxidative chain reaction.[14][17]

Role in Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[18] Recent studies have unveiled a critical role for polyunsaturated ether phospholipids (PUFA-ePLs) in sensitizing cells to ferroptosis.[18][19] These lipids serve as substrates for lipid peroxidation, a key event in the execution of ferroptosis.[18][19] Cancer cells can develop resistance to ferroptosis by downregulating the synthesis of PUFA-ePLs.[18] The biosynthesis of ether lipids, therefore, represents a potential therapeutic target for modulating ferroptosis sensitivity in cancer and other diseases.[20][21]

Quantitative Data on Ether Lipid Distribution

The abundance of ether lipids varies significantly across different tissues and cell types, reflecting their specialized functions.

| Tissue/Cell Type | Ether Lipid Abundance (% of total phospholipids) | Key Ether Lipid Classes | Reference(s) |

| Human Brain | 20% | Plasmenylethanolamine, Plasmenylcholine | [1] |

| Myelin Sheath | Up to 70% of ethanolamine glycerophospholipids | Plasmenylethanolamine | [1] |

| Human Heart | 30-40% of choline glycerophospholipids | Plasmenylcholine | [1] |

| Human Spleen | High levels | - | [2] |

| White Blood Cells | High levels | - | [2] |

| Liver | Scant amounts | - | [2] |

| Neurons | Over 50% | Plasmalogens | [8][9] |

| Cardiomyocytes | Significant levels | PUFA-ePLs | [18] |

| Cancer Cells | Elevated levels in aggressive tumors | Ether Phospholipids | [6][22] |

Experimental Protocols

Lipid Extraction for Ether Lipid Analysis

A robust lipid extraction protocol is fundamental for accurate ether lipid analysis. The modified Bligh and Dyer method is commonly employed.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream evaporator

Procedure:

-

Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (1:2, v/v) mixture. For a 100 mg tissue sample, use 3 ml of the solvent mixture.

-

Phase Separation: Add 1 ml of chloroform and mix thoroughly by vortexing. Then, add 1 ml of deionized water and vortex again to induce phase separation.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Re-extraction: Add 2 ml of chloroform to the remaining aqueous and solid phases, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

-

Washing: Wash the combined organic phase by adding 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge. Discard the upper aqueous phase.

-

Drying: Dry the final lipid extract under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.

Quantitative Analysis of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed analysis and quantification of ether lipid species.[3][23]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

LC Conditions:

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 40% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.

-

Flow Rate: 0.35 mL/min.[24]

-

Column Temperature: 40°C.[24]

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

-

Precursor/Product Ion Pairs: Specific transitions are monitored for each class of ether lipids (e.g., neutral loss of the headgroup or fatty acyl chain). The unique fragmentation patterns of plasmalogens (vinyl ether bond) versus plasmanyl lipids (alkyl ether bond) allow for their differentiation.[3]

Isolation of Lipid Rafts

Detergent-free methods are preferred for isolating lipid rafts to preserve their native lipid composition.[12][22]

Materials:

-

OptiPrep density gradient medium

-

Sucrose solutions

-

Ultracentrifuge with a swinging-bucket rotor

-

Dounce homogenizer

-

Sonicator

Procedure:

-

Cell Lysis: Resuspend cells in a hypotonic buffer and lyse them using a Dounce homogenizer.

-

Membrane Fractionation: Prepare a post-nuclear supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membranes.

-

Sonication: Resuspend the membrane pellet in a buffer and sonicate briefly to generate membrane fragments.

-

Density Gradient Centrifugation: Mix the sonicated membranes with an OptiPrep solution to a final concentration of 23%. Layer this mixture at the bottom of an ultracentrifuge tube.

-

Create a discontinuous sucrose gradient on top of the sample (e.g., layers of 15% and 5% sucrose).

-

Ultracentrifugation: Centrifuge at 200,000 x g for 4 hours at 4°C.

-

Fraction Collection: Lipid rafts will float to the interface of the lower density sucrose layers due to their high lipid-to-protein ratio. Carefully collect these fractions from the top of the gradient.

-

Analysis: The collected fractions can be analyzed for protein markers (e.g., flotillin, caveolin) by Western blotting and for lipid composition by LC-MS/MS.

Induction and Measurement of Ferroptosis

Materials:

-

Cell culture reagents

-

Ferroptosis inducers (e.g., Erastin, RSL3)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1)

-

Lipid peroxidation fluorescent probes (e.g., C11-BODIPY 581/591)

-

Flow cytometer or fluorescence microscope

-

Cell viability assay kits (e.g., CellTiter-Glo)

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with a ferroptosis inducer at various concentrations. Include a vehicle control and a co-treatment with a ferroptosis inhibitor to confirm specificity.

-

Cell Viability Assessment: After the desired incubation period (e.g., 24-48 hours), measure cell viability using a standard assay.

-

Lipid Peroxidation Measurement:

-

Incubate the treated cells with a lipid peroxidation probe (e.g., C11-BODIPY 581/591) for 30 minutes.

-

Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission of the probe indicates lipid peroxidation.[4]

-

-

Confirmation: The rescue of cell death and reduction in lipid peroxidation by a ferroptosis inhibitor confirms that the observed cell death is indeed ferroptosis.

Visualizing Ether Lipid Pathways and Workflows

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.

Caption: Simplified overview of ether lipid biosynthesis.

Role of Ether Lipids in Ferroptosis Signaling

Polyunsaturated ether phospholipids (PUFA-ePLs) are key substrates for lipid peroxidation in ferroptosis.

Caption: Role of PUFA-ePLs in ferroptosis.

Experimental Workflow for Ether Lipidomics

A typical workflow for the analysis of ether lipids from biological samples.

Caption: General workflow for ether lipidomics.

Conclusion and Future Directions

Ether lipids are indispensable components of cellular membranes, with diverse and critical functions ranging from maintaining structural integrity to modulating complex signaling pathways and cellular defense mechanisms. Their involvement in diseases such as cancer and neurodegenerative disorders, coupled with their role in regulated cell death processes like ferroptosis, positions them as promising targets for novel therapeutic interventions.[4][5][6] The detailed methodologies provided in this guide offer a robust framework for researchers to investigate the intricate biology of ether lipids further. Future research should focus on elucidating the specific protein interactors of ether lipids, deciphering the precise mechanisms by which they regulate signaling events, and developing targeted strategies to manipulate ether lipid metabolism for therapeutic benefit. The continued development of advanced analytical techniques will be paramount in unraveling the full spectrum of ether lipid functions in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]

- 10. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasmalogens: targets for oxidants and major lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. protocols.io [protocols.io]

An In-Depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)

CAS Number: 1188-85-8

This guide provides a comprehensive overview of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine), a saturated diether phospholipid, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, synthesis, biological relevance, and experimental applications, with a focus on its role in membrane structure and cellular signaling.

Physicochemical Properties

This compound is a synthetic, non-natural phospholipid analog of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The defining feature of this lipid is the presence of ether linkages instead of ester linkages at the sn-1 and sn-2 positions of the glycerol backbone. This structural modification confers exceptional chemical stability.[1][2]

Key Characteristics:

-

Resistance to Hydrolysis: The ether bonds are significantly more resistant to chemical and enzymatic hydrolysis by phospholipases compared to the ester bonds found in naturally occurring phospholipids. This stability makes it an ideal component for long-circulating liposomes and other drug delivery systems.

-

Oxidative Stability: The absence of ester groups also enhances its resistance to oxidative degradation.

-

Membrane Properties: As a saturated phospholipid, this compound forms stable, well-ordered bilayer structures. It is commonly used in model membranes to study lipid-protein interactions and membrane dynamics.

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1188-85-8 |

| Molecular Formula | C₄₄H₉₂NO₆P |

| Molecular Weight | 762.18 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform and methanol |

| Storage Temperature | -20°C |

Synthesis of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine

The chemical synthesis of 1,2-di-O-octadecyl-sn-glycero-3-phosphorylcholine was first reported by Stanacev et al.[1] The general strategy involves the phosphocholination of the corresponding 1,2-dialkyl-sn-glycerol. While various modifications to this approach exist, the core synthetic workflow remains consistent.

Experimental Protocol: Synthesis of 1,2-di-O-octadecyl-sn-glycerol (Intermediate)

A crucial precursor for the synthesis of this compound is 1,2-di-O-octadecyl-sn-glycerol. Improvements to its synthesis have been described, starting from 3-benzyl-sn-glycerol.

-

Alkylation of 3-benzyl-sn-glycerol: Treat 3-benzyl-sn-glycerol with octadecyl iodide and potassium hydroxide to form 1,2-di-O-octadecyl-3-benzyl-sn-glycerol.

-

Hydrogenolysis: Remove the benzyl protecting group via catalytic hydrogenolysis using a palladium on charcoal catalyst to yield 1,2-di-O-octadecyl-sn-glycerol.

Experimental Protocol: Phosphorylation and Choline Addition

-

Phosphorylation: The 1,2-di-O-octadecyl-sn-glycerol is then phosphorylated. A common method involves reaction with phenylphosphorodichloridate.

-

Reaction with Choline: The resulting phosphate intermediate is reacted with choline iodide.

-

Purification: The final product, 1,2-di-O-octadecyl-sn-glycero-3-phosphorylcholine, is purified, often as a cadmium chloride complex, followed by removal of the salt.

Biological Significance and Signaling Pathways

Ether lipids, in general, are integral components of cellular membranes and are involved in various biological processes, including the formation of lipid rafts and modulation of signaling pathways.[3] While direct signaling roles for this compound are still under investigation, studies on its analogs provide significant insights into its potential mechanisms of action.

Inhibition of the MAPK Signaling Cascade

A closely related synthetic ether lipid, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3), has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade.[4] This inhibition is a key mechanism behind its antiproliferative properties. ET-18-OCH3 does not directly affect MAPK or Raf-1 kinase activity but rather interferes with the association of Raf-1 with the cell membrane, which is a critical step in the activation of the MAPK pathway.[4] Given the structural similarity, it is plausible that this compound could exert similar effects on this signaling cascade.

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins, which function as platforms for signal transduction.[3] The saturated alkyl chains of this compound favor its incorporation into these ordered membrane domains. The perturbation of lipid raft integrity has been shown to affect various signaling pathways and cellular processes, including differentiation.[3] The presence of stable ether lipids like this compound within these rafts can modulate their stability and, consequently, the signaling events that emanate from them.

Experimental Applications

The unique properties of this compound make it a valuable tool in various research applications, particularly in the study of model membranes and as a component of delivery vehicles.

Preparation of Liposomes

Liposomes are vesicular structures composed of a lipid bilayer and are widely used as drug delivery systems and as models for biological membranes. The stability of this compound makes it an excellent choice for formulating robust liposomes.

-

Lipid Stock Preparation: Prepare a lipid mixture by dissolving this compound, cholesterol, and a PEGylated lipid (e.g., C16 PEG2000 Ceramide) in absolute ethanol at a desired molar ratio (e.g., 5:4:1).[5]

-

Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at controlled flow rates. This process facilitates the self-assembly of lipids into unilamellar vesicles of a controlled size.

-

Purification: Remove the ethanol and non-incorporated lipids from the liposome suspension, typically through dialysis or tangential flow filtration.

-

Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using techniques such as dynamic light scattering (DLS).

Studying Lipid-Protein Interactions

The stability of membranes containing this compound allows for the robust study of interactions with membrane-associated proteins.

-

Membrane System Preparation: Prepare model membranes containing this compound. These can be in the form of liposomes, supported lipid bilayers (SLBs), or nanodiscs.

-

Protein Incubation: Incubate the protein of interest with the prepared membrane system.

-

Interaction Analysis: Employ various biophysical techniques to characterize the interaction:

-

Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain structural information about the protein-lipid complex.[6]

-

Fluorescence Microscopy: To visualize the localization of fluorescently labeled proteins on the membrane.

-

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lipid rafts mediate multilineage differentiation of human dental pulp-derived stem cells (DPSCs) [frontiersin.org]

- 4. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 18:0 Diether PC: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Handling of 1,2-dioctadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC)

Introduction

1,2-dioctadecyl-sn-glycero-3-phosphocholine (this compound) is a saturated diether phospholipid that plays a significant role in the development of lipid-based drug delivery systems. Its structure, featuring ether linkages instead of the more common ester linkages at the sn-1 and sn-2 positions of the glycerol backbone, confers a high degree of chemical stability. This makes it resistant to hydrolysis by phospholipases and stable across a wide pH range, properties that are highly desirable in formulations for controlled drug release.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its handling and analysis, and a visualization of a key experimental workflow.

Physicochemical Properties of this compound

This compound is a white powder with the molecular formula C44H92NO6P and a molecular weight of 762.178 g/mol .[2][3] It is a glycerophospholipid that is utilized as a non-hydrolyzable ether lipid.[4] Due to its high stability, it is a suitable candidate for experiments that require extended periods, as it resists hydrolysis and oxidation and can withstand higher temperatures.[1]

Solubility of this compound

The solubility of lipids is fundamentally determined by their hydrophobic and hydrophilic nature.[5][6] As a phospholipid, this compound is an amphiphilic molecule, with a polar phosphocholine head group and two long, nonpolar octadecyl ether chains. This structure dictates its solubility in various solvents.

Qualitative Solubility

In line with the general principles of lipid solubility, this compound is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[5][6] Common "lipid-solvents" or "fat-solvents" include diethyl ether, chloroform, benzene, and acetone.[6] The long saturated alkyl chains of this compound contribute to strong van der Waals interactions, making it a solid at room temperature and influencing its solubility.

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Aqueous Buffers (e.g., PBS) | Insoluble (forms liposomes) | Can be dispersed to form stable liposome formulations, for example at a concentration of 1 mM.[1] |

| Nonpolar Organic Solvents | ||

| Chloroform | Soluble (expected) | A common solvent for lipids, expected to readily dissolve this compound. |

| Diethyl Ether | Soluble (expected) | Ethers are effective solvents for lipids due to their ability to interact with the nonpolar tails.[7] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Insoluble | Many complex lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, are insoluble in DMSO.[8] |

| Polar Protic Solvents | ||

| Ethanol | Sparingly Soluble (expected) | Short-chain lipids may have some solubility, but for long-chain lipids like this compound, solubility is likely limited. |

Experimental Protocols

Given the lack of standardized public data, experimental determination of solubility is often necessary. The following protocols provide methodologies for determining the solubility of this compound and for preparing liposomes.

Protocol 1: Determination of Saturation Solubility in an Organic Solvent

This protocol is adapted from general methods for determining the solubility of a solid lipid in a liquid excipient or solvent, utilizing the equilibrium solubility method.[9]

Objective: To determine the saturation solubility of this compound in a given organic solvent (e.g., chloroform) at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., chloroform, HPLC grade)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)

Procedure:

-

Add an excess amount of this compound powder to a series of glass vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered supernatant with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-ELSD method.

-

Back-calculate to determine the concentration in the original undiluted supernatant, which represents the saturation solubility.

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration

This is a standard method for the preparation of multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles.

Objective: To prepare a dispersion of this compound liposomes in an aqueous buffer.

Materials:

-

This compound powder

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Vortex mixer

Procedure:

-

Dissolve a known quantity of this compound in chloroform (or a suitable organic solvent mixture) in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath heated above the lipid's phase transition temperature.

-

Evaporate the solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

-

Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.

-

Hydrate the lipid film by adding the desired volume of aqueous buffer to the flask.

-

Agitate the flask using a vortex mixer until the lipid film is fully suspended in the buffer, resulting in a milky dispersion of multilamellar vesicles.

-

For unilamellar vesicles, the MLV suspension can be further processed by sonication or extrusion.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the saturation solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the saturation solubility of this compound.

References

- 1. Diether Liposomes 100% this compound (1mM) | Sigma-Aldrich [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. targetmol.com [targetmol.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. Ch26: Lipids [chem.ucalgary.ca]

- 7. answers.com [answers.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 18:0 Diether PC Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC) is a synthetic, saturated diether phospholipid. The ether linkages in this lipid, as opposed to the ester linkages found in most naturally occurring phospholipids, confer a significantly higher stability to the resulting liposomes.[1] This increased stability makes this compound liposomes resistant to hydrolysis over a wide pH range and degradation by phospholipases, rendering them excellent candidates for drug delivery applications requiring extended circulation times and robustness.[2]

These application notes provide a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. This method is widely used for producing unilamellar vesicles with a controlled size distribution.[3][4]

Physicochemical Properties and Characterization

The physical and chemical attributes of liposomes are critical for their function as drug delivery vehicles. Key parameters include vesicle size, polydispersity index (PDI), and zeta potential. While specific data for this compound liposomes is not extensively available in single comprehensive datasets, the following table summarizes typical expected values based on the properties of ether-linked lipids and general liposome characteristics.

| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| 100% this compound | ~100 | < 0.2 | Neutral to slightly negative | Dependent on encapsulated drug (hydrophilic drugs generally have lower encapsulation efficiencies in passive loading)[5] |

| This compound with Cholesterol | Expected to be similar to 100% this compound, with potentially increased rigidity[6] | < 0.2 | Neutral to slightly negative | May be slightly increased due to membrane stabilization[6] |

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes.

Materials:

-

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (this compound)

-

Cholesterol (optional)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Dissolution:

-

Weigh the desired amount of this compound and cholesterol (if applicable). A common molar ratio for lipid to cholesterol is 2:1 or 7:3.[2]

-

Dissolve the lipid(s) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. Ensure complete dissolution.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer (at the same temperature as the film formation) to the flask containing the lipid film.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer, forming a suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Extrusion (Sizing):

-

Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and connect it to the extruder.

-

Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[7]

-

-

Storage:

-

Store the prepared liposomes at 4°C. Do not freeze, as ice crystal formation can disrupt the liposome structure.

-

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

-

Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

-

Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

-

Measure the electrophoretic mobility to determine the zeta potential. This provides an indication of the surface charge and the stability of the liposome dispersion.

3. Encapsulation Efficiency Determination:

-

To determine the amount of a drug or other molecule encapsulated within the liposomes, the unencapsulated material must be separated from the liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation.

-

The amount of encapsulated substance is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

-

The encapsulation efficiency is calculated as follows: % Encapsulation Efficiency = (Amount of encapsulated drug / Total amount of drug) x 100

Signaling Pathways and Cellular Interaction

Ether lipids are not only structural components of membranes but are also involved in cellular signaling.[1][8] While the direct signaling pathways initiated by the uptake of exogenous this compound liposomes are not fully elucidated, the metabolic products of ether lipids can play significant roles. One of the most well-known signaling molecules derived from an ether lipid is the Platelet-Activating Factor (PAF).[9] The biosynthesis of PAF involves the modification of an ether-linked phosphatidylcholine.

The following diagram illustrates a simplified workflow for liposome preparation and subsequent cellular uptake, which can lead to the intracellular release of encapsulated contents and potential interaction with cellular signaling pathways.

References

- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clipos™ Diether Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Properties and Methods of Preparation of Lipid Vesicles (Liposomes) | Annual Reviews [annualreviews.org]

- 7. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 8. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ether lipid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Formulation of pH-Sensitive Liposomes with 18:0 Diether PC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of pH-sensitive liposomes utilizing 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC). The inclusion of this ether-linked phospholipid is intended to enhance the stability of the liposomal formulation against chemical degradation.

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated cargo in response to a drop in pH, a characteristic feature of tumor microenvironments and endosomal compartments.[1][2] This targeted release mechanism can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[3] A common strategy for conferring pH sensitivity involves the combination of a phosphatidylethanolamine, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with a titratable component like cholesteryl hemisuccinate (CHEMS).[4] At physiological pH (7.4), the deprotonated CHEMS stabilizes the liposomal bilayer.[5] However, in an acidic environment, CHEMS becomes protonated, leading to the destabilization of the liposome and the release of its contents.[5][6] This process is facilitated by the presence of DOPE, which has a propensity to form a non-bilayer hexagonal phase, promoting membrane fusion and drug release.[1][7]

The use of this compound, a non-hydrolyzable ether lipid, in place of or in conjunction with traditional ester-based phospholipids, offers the potential for increased stability of the liposomal formulation over a wide range of pH values and during extended storage.[8][9] Ether bonds are more resistant to chemical hydrolysis than ester bonds, which can be advantageous for long-circulating formulations.[8]

Mechanism of pH-Sensitive Release